

Evaluating the Clinical Significance of PVR Reduction by Mosliciguat: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of **Mosliciguat**, a novel investigational soluble guanylate cyclase (sGC) activator, focusing on its clinical significance in reducing Pulmonary Vascular Resistance (PVR). We compare its performance with established alternative therapies, supported by available experimental data, to offer a comprehensive resource for the scientific and drug development community.

Introduction to Mosliciguat and Its Novel Mechanism of Action

Mosliciguat is a potential first-in-class, once-daily, inhaled sGC activator being developed for the treatment of pulmonary hypertension (PH).[1][2] Its therapeutic potential lies in its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular homeostasis.[3]

Unlike sGC stimulators (e.g., Riociguat), which are highly dependent on the presence of NO and a reduced heme group on the sGC enzyme, **Mosliciguat** is an sGC activator.[4][5] This distinction is crucial. In pathological states like PH, oxidative stress can lead to the oxidation or complete loss of the sGC heme group, rendering the enzyme (now called apo-sGC) insensitive to NO and less responsive to sGC stimulators. **Mosliciguat** is designed to directly activate sGC, including the pathological apo-sGC form, independently of NO and the heme status. This



allows it to potentially restore cGMP production and induce vasodilation even in environments of high oxidative stress.

Caption: NO-sGC-cGMP signaling pathway and points of therapeutic intervention.

Clinical Data on PVR Reduction by Mosliciguat

The primary measure of **Mosliciguat**'s efficacy in early trials is the reduction in PVR, a key hemodynamic parameter indicating the afterload on the right ventricle.

ATMOS Phase 1b Trial

The ATMOS trial was a proof-of-concept, open-label, single-dose escalation study in patients with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH). The trial demonstrated that a single inhaled dose of **Mosliciguat** led to a substantial and sustained reduction in PVR.

Dose Group	Number of Patients (PPS)	Mean Peak Percent Change in PVR from Baseline [95% CI]	
Dose 1	4	-21.0% [-31.6%, -10.4%]	
Dose 2	4	-16.1% [-32.8%, 0.7%]	
Dose 3	4	-25.9% [-60.3%, 8.4%]	
Dose 4	4	-38.1% [-55.9%, -20.3%]	
Dose 5 (up to 4mg)	4	-36.3% [-48.3%, -24.4%]	
PPS (Per Protocol Set) consisted of patients non- responsive to NO with a baseline PVR ≥5 Wood units.			

At the highest doses, the reduction in PVR persisted over the 3-hour measurement period, and there were no safety-relevant changes in systemic vascular resistance or blood pressure.

Comparison with Alternative Therapies



Mosliciguat's primary competitors are other drugs targeting the NO-sGC-cGMP pathway, most notably the sGC stimulator Riociguat and PDE5 inhibitors.

sGC Stimulators: Riociguat

Riociguat is a first-in-class sGC stimulator approved for the treatment of PAH and CTEPH. It has a dual mechanism, sensitizing sGC to endogenous NO and directly stimulating sGC, though its efficacy is more dependent on the presence of NO.

The pivotal CHEST-1 Phase III trial evaluated Riociguat in patients with inoperable or persistent/recurrent CTEPH. The results showed a significant improvement in hemodynamics.

Comparative Performance Data

Direct head-to-head trials between **Mosliciguat** and other therapies are not yet available. However, we can compare data from their respective key clinical trials. It is important to note that patient populations, trial designs, and baseline characteristics may differ, making direct comparisons challenging.

Drug (Trial)	Patient Population	Primary Endpoint (PVR-related)	Result
Mosliciguat (ATMOS)	Untreated PAH or CTEPH	Peak % change in PVR from baseline after a single dose	Up to -38.1% mean reduction in PVR
Riociguat (CHEST-1)	Inoperable or persistent/recurrent CTEPH	Change in PVR from baseline at Week 16	-226 dyn·s·cm ⁻⁵ mean reduction from a baseline of ~800 dyn·s·cm ⁻⁵

Note: The PVR reduction for Riociguat in the CHEST-1 trial equates to an approximate 28% reduction from baseline.

A preclinical study in a minipig model of pulmonary hypertension offered a more direct comparison, suggesting inhaled **Mosliciguat** has a superior pulmonary-selective effect (reduction in pulmonary artery pressure without affecting systemic blood pressure) compared to



systemically administered sildenafil (a PDE5 inhibitor) and bosentan (an endothelin receptor antagonist).

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical data.

ATMOS Trial (Mosliciguat)

- Study Design: An open-label, multicenter, single-dose escalation trial.
- Participants: 38 patients with untreated PAH or CTEPH. The Per Protocol Set for the primary endpoint analysis included 20 patients with a baseline PVR ≥5 Wood units who were nonresponsive to inhaled NO.
- Intervention: A single inhaled dose of Mosliciguat administered via a dry powder inhaler across 5 escalating dose levels (up to 4mg).
- Primary Endpoint: Peak percent change (PPC) from baseline in PVR.
- Methodology: PVR was measured by right heart catheterization (RHC) at baseline and over a 3-hour period post-dose.



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Caption: Simplified workflow for the ATMOS clinical trial.

CHEST-1 Trial (Riociguat)

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.



- Participants: 261 patients with inoperable or persistent/recurrent CTEPH.
- Intervention: Patients were randomized to receive either Riociguat (up to 2.5 mg three times daily) or a matched placebo for 16 weeks.
- Primary Endpoint: Change from baseline in 6-minute walking distance (6MWD).
- Key Secondary Endpoint: Change from baseline in PVR.
- Methodology: PVR was measured by RHC at baseline and at Week 16.

Conclusion

Mosliciguat demonstrates significant potential in the management of pulmonary hypertension, with early clinical data showing a substantial and sustained reduction in PVR after a single inhaled dose. Its unique mechanism as an sGC activator, capable of targeting the enzyme even under conditions of high oxidative stress, differentiates it from sGC stimulators like Riociguat and may offer a therapeutic advantage in certain patient populations. The inhaled, once-daily administration also presents a favorable profile in terms of convenience and targeted lung delivery, potentially minimizing systemic side effects.

While direct comparative data is pending, the magnitude of PVR reduction seen in the Phase 1b ATMOS trial is among the highest reported in PH trials to date. Ongoing Phase 2 studies, such as the PHocus trial in patients with PH associated with interstitial lung disease (PH-ILD), will be critical in further establishing the clinical efficacy and safety of **Mosliciguat** and clarifying its role in the evolving landscape of PH therapies.

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